methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid under basic conditions to form the intermediate 2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid. This intermediate is then reacted with methyl 2-aminobenzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-cyano-3-(2-oxo-5-methoxyphenyl)prop-2-enoyl derivative.
Reduction: Formation of 2-amino-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
- Methyl 2-{[(2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate
- Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}benzoate
Uniqueness
Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H16N2O5 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-7-8-17(22)12(10-14)9-13(11-20)18(23)21-16-6-4-3-5-15(16)19(24)26-2/h3-10,22H,1-2H3,(H,21,23)/b13-9+ |
InChI Key |
XGALPYGWESRRSX-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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